REACTION_CXSMILES
|
C([C@@H:8]1[CH2:12][O:11]C(=O)N1)C1C=CC=CC=1.C([Li])CCC.[N:19]([CH:22]([C:24]1[CH:25]=[C:26]([C:30](=[O:32])[CH3:31])[CH:27]=[CH:28][CH:29]=1)C)=C=O>C1COCC1>[CH3:31][C:30]1([C:26]2[CH:25]=[C:24]([CH:29]=[CH:28][CH:27]=2)[C:22]#[N:19])[O:32][CH2:8][CH2:12][O:11]1
|
Name
|
|
Quantity
|
212.6 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)[C@H]1NC(OC1)=O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
hexanes
|
Quantity
|
0.9 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.4 mmol
|
Type
|
reactant
|
Smiles
|
N(=C=O)C(C)C=1C=C(C=CC1)C(C)=O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
to stir for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to the reaction mixture
|
Type
|
CUSTOM
|
Details
|
Then reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was warmed from −78° C. to 0° C.
|
Type
|
STIRRING
|
Details
|
to stir for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with aq. NH4Cl
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was isolated by column chromatography
|
Type
|
WASH
|
Details
|
eluting with (EtOAC/n-hexane, 20:80)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OCCO1)C=1C=C(C#N)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 350 mg | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 155.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |